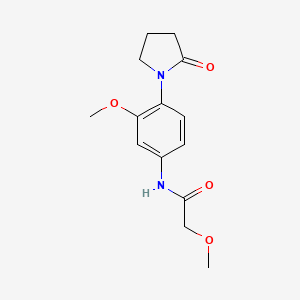![molecular formula C19H16ClN5OS B2702595 N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1359476-37-1](/img/structure/B2702595.png)
N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C19H16ClN5OS and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepressant and Adenosine Receptor Antagonism
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been explored for their antidepressant properties and adenosine receptor antagonism. Sarges et al. (1990) described a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as potent adenosine receptor antagonists with potential rapid-onset antidepressant effects. These compounds showed significant activity in Porsolt's behavioral despair model in rats, suggesting their therapeutic potential as novel and rapid-acting antidepressant agents. Moreover, these compounds bind avidly to adenosine A1 and A2 receptors, indicating their mechanism of action may involve adenosine receptor antagonism, which could contribute to their antidepressant effects (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).
Antihistaminic Activity
Gobinath, Subramanian, and Alagarsamy (2015) investigated 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones for their H1-antihistaminic activity. Among the synthesized compounds, one exhibited significant protection against histamine-induced bronchoconstriction in guinea pigs, comparable to the reference drug chlorpheniramine maleate, with negligible sedative properties. This study highlights the potential of [1,2,4]triazolo[4,3-a]quinazolin derivatives as new H1-antihistaminic agents with reduced sedative effects, which could be beneficial in developing safer antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).
Antimicrobial and Anti-inflammatory Properties
El-Gazzar, Hafez, and Nawwar (2009) synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, showing potent antimicrobial, anti-inflammatory, and antioxidant activities. These compounds demonstrated significant activity against gram-negative and gram-positive bacteria and showed potent anti-inflammatory and analgesic activities, indicating their potential as multi-target therapeutic agents (El-Gazzar, Hafez, & Nawwar, 2009).
Positive Inotropic Activity
Compounds featuring the [1,2,4]triazolo[4,3-a]quinolin moiety have been evaluated for their positive inotropic activity, which is crucial in treating heart failure by increasing the force of heart muscle contraction without significantly affecting the heart rate. Wu et al. (2012) synthesized a series of compounds and found one to significantly increase stroke volume in isolated rabbit heart preparations, indicating potential applications in heart failure treatment (Wu, Ma, Niu, Meng, Cui, & Piao, 2012).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-2-16-23-24-18-19(22-14-5-3-4-6-15(14)25(16)18)27-11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMYWJRRFWAILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-4-[(3-nitrophenyl)methylsulfanyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2702513.png)
![3-(3,5-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702514.png)
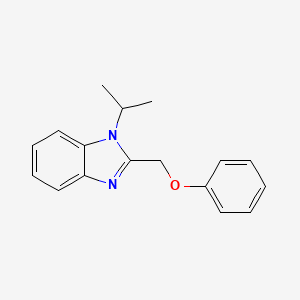
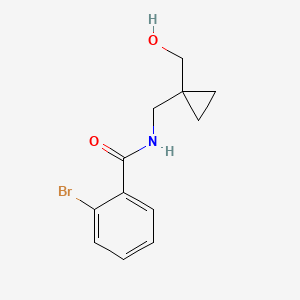
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2702519.png)
![methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2702520.png)
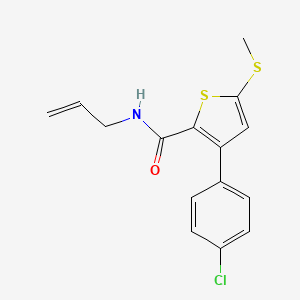
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2702525.png)
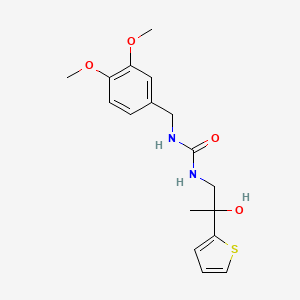
![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2702527.png)
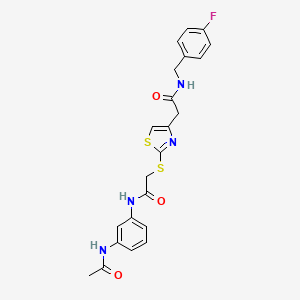
![5-Methyl-3-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2702531.png)
